molecular formula C31H50O3 B1148770 [(8R,9R,10R,14S,17S)-17-(5-hydroxy-6-methylhepta-1,6-dien-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate CAS No. 143519-04-4

[(8R,9R,10R,14S,17S)-17-(5-hydroxy-6-methylhepta-1,6-dien-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate

Cat. No.: B1148770
CAS No.: 143519-04-4
M. Wt: 471
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(8R,9R,10R,14S,17S)-17-(5-hydroxy-6-methylhepta-1,6-dien-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate involves several steps, starting from the extraction of the precursor compounds from Panax ginseng. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar steps but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

[(8R,9R,10R,14S,17S)-17-(5-hydroxy-6-methylhepta-1,6-dien-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

[(8R,9R,10R,14S,17S)-17-(5-hydroxy-6-methylhepta-1,6-dien-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of [(8R,9R,10R,14S,17S)-17-(5-hydroxy-6-methylhepta-1,6-dien-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate involves its interaction with various molecular targets and pathways. It is known to:

Comparison with Similar Compounds

[(8R,9R,10R,14S,17S)-17-(5-hydroxy-6-methylhepta-1,6-dien-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate can be compared with other similar triterpenoid compounds, such as:

    3-Acetoxy-24-hydroxyolean-12-en-28-oic acid: Another triterpenoid with similar acetoxy and hydroxyl functional groups.

    3-Acetoxy-24-hydroxyurs-12-en-28-oic acid: A triterpenoid with a similar structure but different ring system.

    3-Acetoxy-24-hydroxyfriedel-12-en-28-oic acid: A triterpenoid with a different arrangement of functional groups.

The uniqueness of this compound lies in its specific arrangement of functional groups and its biological activities, which make it a valuable compound for research and industrial applications.

Biological Activity

The compound [(8R,9R,10R,14S,17S)-17-(5-hydroxy-6-methylhepta-1,6-dien-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate , commonly referred to as a triterpenoid derivative of ginsenoside Rk1 or similar compounds derived from natural sources like Curcuma xanthorrhiza, has garnered attention for its diverse biological activities. This article reviews its biological properties based on available literature and research findings.

The molecular formula of the compound is C32H52O3C_{32}H_{52}O_3 with a molecular weight of approximately 484.8 g/mol. The structure features multiple chiral centers and a complex bicyclic framework typical of triterpenoids.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity . For instance:

  • In vitro studies have shown that it can induce apoptosis in various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer) cells. The mechanism involves the activation of caspase pathways leading to programmed cell death .
  • In vivo studies demonstrated that administration of the compound reduced tumor size in mouse models of lung metastasis .

Anti-inflammatory Effects

The compound has been noted for its anti-inflammatory properties :

  • It inhibits pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines .
  • The anti-inflammatory effects are attributed to the modulation of NF-kB signaling pathways which are crucial in inflammation regulation .

Antimicrobial Activity

The compound also shows antimicrobial properties :

  • It has been tested against various bacterial strains and exhibited inhibitory effects against both gram-positive and gram-negative bacteria .
  • Additionally, it demonstrates antifungal activity against Candida species .

Cardiovascular Benefits

Recent studies suggest potential benefits in cardiovascular health:

  • The compound appears to improve endothelial function and reduce vascular leakage in experimental models . This suggests a protective role against cardiovascular diseases.

The biological activities of the compound can be attributed to several mechanisms:

  • Apoptosis Induction : Activation of intrinsic apoptotic pathways.
  • Cytokine Modulation : Inhibition of inflammatory cytokine production.
  • Endothelial Function Improvement : Enhancing nitric oxide availability and reducing oxidative stress.

Data Summary

Biological Activity Effect Observed Study Reference
AnticancerInduces apoptosis in MCF-7 and A549 cells
Anti-inflammatoryInhibits TNF-alpha and IL-6 production
AntimicrobialEffective against multiple bacteria and fungi
CardiovascularImproves endothelial function

Case Studies

  • Case Study on Lung Cancer : A study involving mice treated with the compound showed a significant decrease in tumor metastasis compared to control groups. Histological examinations revealed reduced tumor cell proliferation and increased apoptosis markers .
  • Inflammation Model : In a murine model of acute inflammation induced by lipopolysaccharide (LPS), treatment with the compound resulted in lower levels of inflammatory markers and improved survival rates compared to untreated controls .

Properties

IUPAC Name

[(8R,9R,10R,14S,17S)-17-(5-hydroxy-6-methylhepta-1,6-dien-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H52O3/c1-20(2)25(34)12-10-21(3)23-14-18-31(8)24(23)11-13-27-30(7)17-16-28(35-22(4)33)29(5,6)26(30)15-19-32(27,31)9/h23-28,34H,1,3,10-19H2,2,4-9H3/t23-,24?,25?,26?,27-,28?,30+,31+,32-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQZGFSMFYISVKP-MFRXXFFQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(CCC(=C)C1CCC2(C1CCC3C2(CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)C(CCC(=C)[C@H]1CC[C@]2(C1CC[C@H]3[C@]2(CCC4[C@@]3(CCC(C4(C)C)OC(=O)C)C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H52O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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